2-Chloro-N-cyclopentyl-N-[(2-methylquinolin-4-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-cyclopentyl-N-[(2-methylquinolin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c1-13-10-14(16-8-4-5-9-17(16)20-13)12-21(18(22)11-19)15-6-2-3-7-15/h4-5,8-10,15H,2-3,6-7,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYMODKALVMWRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CN(C3CCCC3)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-cyclopentyl-N-[(2-methylquinolin-4-yl)methyl]acetamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene.
Introduction of the Chlorine Atom: The chlorine atom can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
N-Alkylation: The N-alkylation step involves the reaction of the quinoline derivative with cyclopentylamine and an appropriate alkylating agent, such as methyl iodide, under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the quinoline ring or other functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Preliminary studies indicate that compounds containing quinoline derivatives exhibit anticancer properties. The structural features of 2-Chloro-N-cyclopentyl-N-[(2-methylquinolin-4-yl)methyl]acetamide may enhance its efficacy against various cancer cell lines by inducing apoptosis or inhibiting proliferation pathways.
-
Antimicrobial Properties :
- Quinoline derivatives are known for their antimicrobial activity. Research has shown that modifications in the quinoline structure can lead to increased potency against bacterial and fungal strains. This compound's unique structure may provide a new avenue for developing effective antimicrobial agents.
-
Neuroprotective Effects :
- Compounds with similar structural characteristics have been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's. The ability of this compound to cross the blood-brain barrier could be beneficial in therapeutic applications targeting neurological disorders.
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological assessments using alternative testing methods, such as the Reduced Murine Local Lymph Node Assay (rLLNA), provide insights into its sensitization potential and overall safety.
Anticancer Research
A study examining the effects of various quinoline derivatives on cancer cell lines highlighted that modifications to the side chains significantly impacted their cytotoxicity. The incorporation of cyclopentyl groups has been associated with improved selectivity towards cancer cells while minimizing toxicity to normal cells.
Antimicrobial Efficacy
Research published in peer-reviewed journals has demonstrated that quinoline-based compounds can effectively combat resistant strains of bacteria. The specific activity of this compound against such pathogens remains to be thoroughly explored but shows promise based on structural analogs.
Neuroprotection Studies
Investigations into similar compounds have revealed neuroprotective mechanisms involving the modulation of oxidative stress pathways. Future studies should focus on elucidating these mechanisms for this compound to determine its potential therapeutic applications in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclopentyl-N-[(2-methylquinolin-4-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the intended application of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Electronic Effects
2-(4-Chlorophenyl)-N-(2-methylquinolin-5-yl)acetamide (C₁₈H₁₅ClN₂O)
- Key Differences: The quinoline ring is substituted at the 5-position instead of the 4-position in the target compound.
- Impact: Positional isomerism can alter binding affinity to targets. The 5-substituted quinoline may exhibit different electronic properties due to varying resonance effects .
N-(4-Fluorophenyl)-2-chloroacetamide (C₈H₇ClFNO)
- Key Differences: Replaces the cyclopentyl and quinolinyl groups with a 4-fluorophenyl group.
- Impact : The fluorine atom’s electron-withdrawing nature reduces electron density on the aromatic ring, affecting reactivity in nucleophilic substitutions. This compound is primarily an intermediate in organic synthesis .
Alachlor (C₁₄H₂₀ClNO₂)
- Key Differences : Features a 2,6-diethylphenyl group and a methoxymethyl substituent.
- Impact: The bulky diethyl groups and methoxy moiety enhance herbicidal activity by interfering with plant lipid biosynthesis.
Functional Group Modifications
2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide (C₂₄H₁₉ClN₂O₂S)
- Key Differences: Incorporates a sulfanyl group and a dihydroquinolinone moiety.
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (C₉H₉ClN₂O₅S)
Crystallographic and Hydrogen Bonding Behavior
- Target Compound : Exhibits intramolecular O—H⋯O hydrogen bonds and a cyclopentyl group in a wrapped conformation, forming chains along the a-axis in the crystal lattice .
- N-(4-Fluorophenyl)-2-chloroacetamide : Relies on intermolecular N—H⋯O hydrogen bonds for crystal packing, creating a planar structure .
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : Utilizes C—H⋯O interactions to stabilize centrosymmetric dimers .
Comparative Data Table
Biological Activity
2-Chloro-N-cyclopentyl-N-[(2-methylquinolin-4-yl)methyl]acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, synthesis, and pharmacological implications based on diverse research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C13H14ClN2O |
| Molar Mass | 250.72 g/mol |
| Density | 1.137 g/cm³ (predicted) |
| Melting Point | 120 °C |
| Boiling Point | 451.7 °C (predicted) |
These properties suggest that the compound is a stable organic molecule with potential for various applications in pharmacology.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Katke et al. synthesized various chloroacetamide derivatives, including this compound, and evaluated their antibacterial and antifungal activities against several strains of bacteria and fungi.
Antibacterial Testing
The antibacterial efficacy of the synthesized compounds was assessed using the agar diffusion method against the following bacterial strains:
- Escherichia coli (ATCC 25922)
- Pseudomonas aeruginosa (ATCC 27853)
- Staphylococcus aureus (ATCC 25923)
The results were quantified in terms of inhibition zones measured in millimeters:
| Compound Code | E. coli (mm) | P. aeruginosa (mm) | S. aureus (mm) |
|---|---|---|---|
| 3a | 7 | 16 | No zone |
| 3b | 26 | 23 | 25 |
| 3c | 30 | 35 | 36 |
| 3d | 27 | 29 | 30 |
| ... | ... | ... | ... |
The data indicated that certain derivatives displayed robust antibacterial activity, particularly against S. aureus and P. aeruginosa, suggesting a promising therapeutic potential for treating bacterial infections .
Antifungal Activity
In addition to its antibacterial properties, the compound was also evaluated for antifungal activity against Candida species. The results demonstrated varying degrees of effectiveness, further emphasizing the compound's broad-spectrum antimicrobial potential.
Case Studies and Research Findings
- Synthesis and Characterization : The synthesis of chloroacetamide derivatives involved treating chloroacetyl chloride with various amines under controlled conditions. Characterization techniques such as IR spectroscopy and GC-MS were employed to confirm the structures of the synthesized compounds .
- Pharmacological Implications : The biological activity of these derivatives suggests potential applications not only in treating infections but also in agricultural settings as herbicides or fungicides due to their ability to inhibit microbial growth .
- Comparative Studies : Comparative studies with other known antimicrobial agents revealed that some derivatives of this compound exhibited higher efficacy than traditional antibiotics, highlighting its potential as a lead compound in drug development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-N-cyclopentyl-N-[(2-methylquinolin-4-yl)methyl]acetamide, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Use multicomponent reactions (MCRs) with isocyanides, aldehydes, and amines under mild conditions (e.g., room temperature, dichloromethane solvent) to assemble the quinoline-acetamide scaffold .
- Optimize stepwise coupling: Introduce the cyclopentyl group via nucleophilic substitution using 2-chloroacetamide intermediates, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Monitor reaction progress with thin-layer chromatography (TLC) and confirm purity via HPLC (>95% purity threshold) .
Q. Which analytical techniques are critical for characterizing the compound’s structural integrity?
- Methodology :
- X-ray crystallography : Refine crystal structures using SHELXL for high-resolution data (R-factor < 0.06) to confirm stereochemistry and hydrogen-bonding networks .
- NMR spectroscopy : Assign peaks for the quinoline (δ 7.5–8.5 ppm), cyclopentyl (δ 1.5–2.5 ppm), and acetamide (δ 2.1 ppm) groups using ¹H/¹³C 2D experiments .
- Mass spectrometry : Confirm molecular weight (e.g., HRMS: [M+H]⁺ calculated vs. observed within 3 ppm error) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Conduct accelerated stability studies : Incubate the compound in buffers (pH 2–12) at 37°C for 48 hours, followed by HPLC analysis to detect degradation products (e.g., hydrolysis of the acetamide group) .
- Use thermal gravimetric analysis (TGA) to determine decomposition temperatures and identify stable storage conditions .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., inconsistent IC₅₀ values in enzyme inhibition assays) be resolved?
- Methodology :
- Perform orthogonal assays : Compare results from fluorescence-based and radiometric assays to rule out interference from the compound’s intrinsic fluorescence .
- Validate target engagement using surface plasmon resonance (SPR) to measure direct binding kinetics (KD) .
- Synthesize structural analogs (e.g., replacing the 2-methylquinoline with a 4-methoxyphenyl group) to isolate contributions of specific substituents to activity .
Q. What strategies are effective for elucidating the compound’s mechanism of action in cancer cell lines?
- Methodology :
- Conduct RNA sequencing on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, cell cycle regulation) .
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase domains (e.g., EGFR or PI3K), followed by kinase inhibition profiling (10 µM concentration, % inhibition >50% as hit threshold) .
Q. How can computational modeling improve the design of structure-activity relationship (SAR) studies?
- Methodology :
- Generate 3D-QSAR models using CoMFA/CoMSIA to correlate substituent effects (e.g., electron-withdrawing groups on the quinoline ring) with bioactivity .
- Perform free-energy perturbation (FEP) simulations to predict binding affinity changes upon introducing halogen atoms (e.g., Cl → F substitution) .
Q. What challenges arise in refining the compound’s crystal structure, and how are they addressed?
- Methodology :
- Resolve disorder in the cyclopentyl group using SHELXL’s PART instruction and anisotropic displacement parameters (ADPs) .
- Apply TWIN laws in SHELXL for handling twinned crystals (e.g., Hooft parameter < 0.3 for reliable absolute structure determination) .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported synthetic yields (e.g., 36% vs. 60%) for similar analogs?
- Methodology :
- Compare reaction conditions: Lower yields (e.g., 36%) may result from suboptimal stoichiometry (e.g., 1.0 mmol isocyanide) or incomplete purification .
- Replicate high-yield protocols: Use continuous flow reactors for precise temperature control or microwave-assisted synthesis to reduce side reactions .
Q. What steps validate the compound’s biological activity when initial assays show low potency?
- Methodology :
- Test metabolic stability : Use liver microsomes to rule out rapid degradation (e.g., t1/2 > 30 minutes required for viable leads) .
- Optimize cell permeability : Measure logP values (e.g., >3.0 for blood-brain barrier penetration) and modify substituents (e.g., reduce polarity of the acetamide group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
